molecular formula C14H14N4O3 B2980893 N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396845-98-9

N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2980893
CAS RN: 1396845-98-9
M. Wt: 286.291
InChI Key: HEHDMLKCUMMILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as compound 1, is a novel azetidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and its derivatives are involved in various synthesis reactions. For instance, furan-2,3-diones react with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide derivatives, which are structurally confirmed through spectral methods (Ilhan, Sarıpınar, & Akçamur, 2005). These compounds are potentially useful in creating novel chemical entities for further research and development.

Antimicrobial and Antioxidant Activity

  • Some derivatives of N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been studied for their antimicrobial and antioxidant properties. For example, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides and their potential as antimicrobial and antioxidant agents indicates a significant area of research (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Biological Applications

  • The broader class of compounds related to N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has shown potential in biological applications. For instance, a study on alkaloids derived from a mangrove-associated actinomycete, which includes furan-2-yl derivatives, has revealed compounds active against the influenza A virus, suggesting potential pharmaceutical applications (Wang et al., 2014).

Agricultural Applications

  • Compounds derived from furan-2,3-diones, which include N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, have been investigated for their potential as herbicides and pesticides. This indicates their possible application in agricultural settings to control pests and weeds (Üngören, Dilekoğlu, & Koca, 2013).

Drug Discovery and Development

  • The related compounds of N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been used in the discovery and development of new drugs. For example, the development of selective agonists of the α7 nicotinic acetylcholine receptor for the treatment of cognitive disorders showcases the compound's potential in neuroscience and pharmacology (Mazurov et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h1-5,7,10H,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHDMLKCUMMILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.